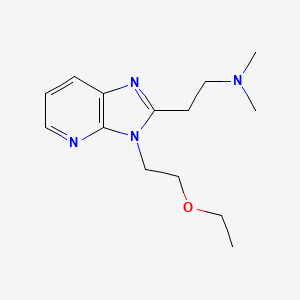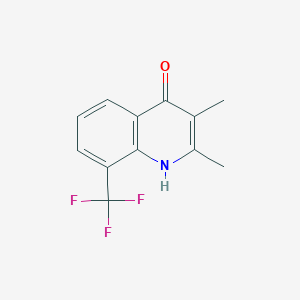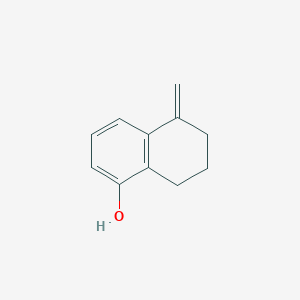
4-chloro-2-trimethylsilylethoxypyrimidine
概要
説明
4-chloro-2-trimethylsilylethoxypyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a chloro group at the 4-position and a 2-trimethylsilanyl-ethoxy group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-trimethylsilylethoxypyrimidine typically involves the reaction of 4-chloropyrimidine with 2-(trimethylsilanyl)ethanol under suitable conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography or recrystallization.
化学反応の分析
Types of Reactions
4-chloro-2-trimethylsilylethoxypyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Hydrolysis: The trimethylsilanyl-ethoxy group can be hydrolyzed to yield the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution Products: Various substituted pyrimidines depending on the nucleophile used.
Oxidation Products: Oxidized derivatives with functional groups such as hydroxyl or carbonyl.
Reduction Products: Reduced derivatives with hydrogenated functional groups.
科学的研究の応用
4-chloro-2-trimethylsilylethoxypyrimidine has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: Utilized in the development of novel materials with unique electronic or optical properties.
Biological Studies: Employed in the study of biological pathways and mechanisms, particularly in the context of enzyme inhibition or receptor binding.
作用機序
The mechanism of action of 4-chloro-2-trimethylsilylethoxypyrimidine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites and blocking their activity. The molecular targets and pathways involved would vary based on the specific biological system being studied.
類似化合物との比較
Similar Compounds
- 4-Chloro-2-(2-trimethylsilanyl-ethoxy)-pyridine
- 4-Chloro-2-(2-trimethylsilanyl-ethoxy)-pyrrole
- 4-Chloro-2-(2-trimethylsilanyl-ethoxy)-pyrazine
Uniqueness
4-chloro-2-trimethylsilylethoxypyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of a chloro group and a trimethylsilanyl-ethoxy group on a pyrimidine ring makes it particularly versatile for various synthetic and research applications.
特性
分子式 |
C9H15ClN2OSi |
|---|---|
分子量 |
230.76 g/mol |
IUPAC名 |
2-(4-chloropyrimidin-2-yl)oxyethyl-trimethylsilane |
InChI |
InChI=1S/C9H15ClN2OSi/c1-14(2,3)7-6-13-9-11-5-4-8(10)12-9/h4-5H,6-7H2,1-3H3 |
InChIキー |
UNLUZDFCTYYUFH-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)CCOC1=NC=CC(=N1)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

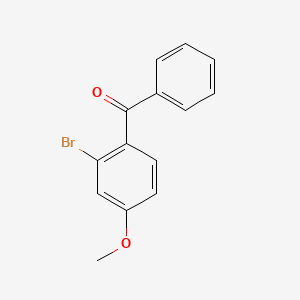
![2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetamide](/img/structure/B8404354.png)
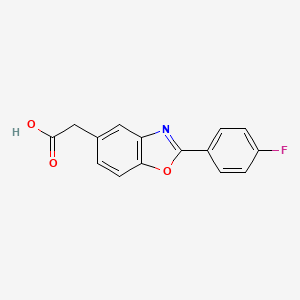
![1-[(3-Chloro-4-methoxyphenyl)aminosulfonyl]-2,3,4-trifluorobenzene](/img/structure/B8404382.png)
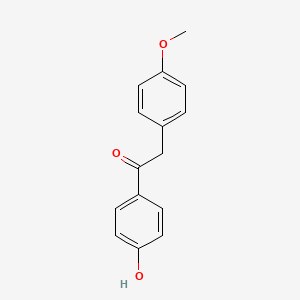
![4-Thiazolemethanol, 2-[4-(trifluoromethoxy)phenyl]-](/img/structure/B8404397.png)
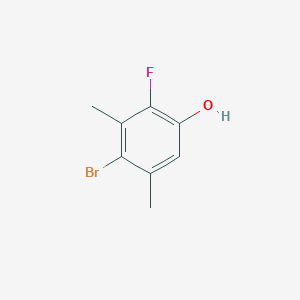
![3-[(3-Methylbutoxy)methyl]aniline](/img/structure/B8404411.png)
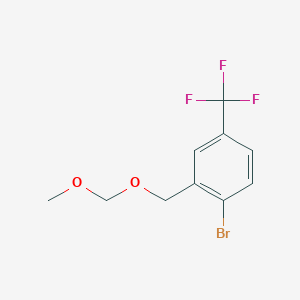
![ethyl 4-{[2-{[5-(3,5-difluorobenzyl)-1H-indazol-3-yl]carbamoyl}-5-(4-methylpiperazin-1-yl)phenyl]amino}piperidine-1-carboxylate](/img/structure/B8404421.png)
